Laminaritetraose

Overview

Description

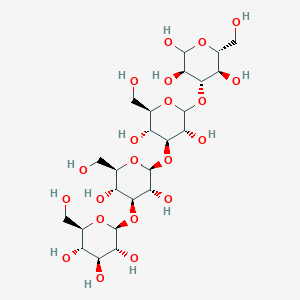

Laminaritetraose is a type of oligosaccharide that is composed of four glucose molecules linked together in a linear chain. It is commonly found in the cell walls of various plants, including barley, oats, and wheat. Laminaritetraose has gained significant attention in recent years due to its potential applications in the fields of biotechnology and medicine.

Scientific Research Applications

Enzymatic Hydrolysis and Structural Characterization

Laminaritetraose, as a product of enzymatic hydrolysis, has been a subject of interest in studies exploring the action of specific enzymes. For instance, an endo-(1,3)-β-d-glucanase from Trichoderma longibrachiatum was found to hydrolyze laminaritetraose, yielding smaller oligosaccharides such as laminaritriose, laminaribiose, and glucose (Tangarone, Royer, & Nakas, 1989). Similarly, the structure and mechanistic action of a GH-64 enzyme, Laminaripentaose-producing β-1,3-Glucanase, were studied for its ability to cleave β-1,3-glucan into specific oligomers including laminaritetraose (Wu et al., 2009).

Biomedical Research and Immunology

In the context of biomedical research, mycobacterial lipoarabinomannan (LAM), a complex molecule, has been studied for its structural and functional roles. This research is critical for understanding the molecular mechanisms of diseases such as tuberculosis and leprosy, though it does not specifically mention laminaritetraose (Chatterjee & Khoo, 1998).

Cellular Biology

Studies on nuclear lamins have revealed their critical roles in cellular mechanics and genome regulation. These studies, while important in the broader context of cell biology, do not specifically focus on laminaritetraose (de Leeuw, Gruenbaum, & Medalia, 2018).

Molecular Biology and Genetics

Research in molecular biology, particularly regarding the interaction of genomic domains with the nuclear lamina, also forms a significant part of the scientific exploration in this field. However, these studies are more about the lamina structure of cells and not directly related to laminaritetraose (Kind et al., 2013).

properties

IUPAC Name |

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)13(33)14(34)22(40-5)44-19-11(31)7(3-27)42-24(16(19)36)45-20-12(32)8(4-28)41-23(17(20)37)43-18-10(30)6(2-26)39-21(38)15(18)35/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18+,19+,20+,21?,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBQXBHLZOAVSV-BJSXIJIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461498 | |

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11296805 | |

CAS RN |

26212-72-6 | |

| Record name | CTK8G0484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)